molecular formula C12H10N2O3 B2565026 (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid CAS No. 91973-93-2

(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid

货号 B2565026
CAS 编号: 91973-93-2
分子量: 230.223
InChI 键: LCGVBLNLPUJFQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, also known as 6-OPPAA, is a synthetic organic compound that has been studied for its potential applications in scientific research. 6-OPPAA is a member of the pyridazinone family of molecules, which are characterized by a five-membered ring with two nitrogen atoms and two oxygen atoms. 6-OPPAA has been studied for its potential applications in a variety of areas, including biochemical and physiological research.

科研应用

Synthesis and Reactions

  • Research on the synthesis and reactions of compounds related to (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has been conducted. For instance, the study by Issac (1999) explored the synthesis, reactions, and spectroscopy of 3-Benzoyl-6-phenylpyridazines, which are expected to have biological activity. This research offers insights into the chemical properties and potential applications in the field of medicinal chemistry (Issac, 1999).

Antibacterial Activity

  • A study by Kadian, Maste, and Bhat (2012) focused on the synthesis of 1, 4-Benzoxazine analogues, including derivatives similar to (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. These compounds were evaluated for their antibacterial activity against various strains, highlighting the potential application in developing new antibacterial agents (Kadian et al., 2012).

Angiotensin-converting Enzyme Inhibitors

  • The research by Yanagisawa et al. (1988) involved synthesizing derivatives of (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid as angiotensin-converting enzyme (ACE) inhibitors. These compounds showed potent in vitro inhibition, indicating their potential use in treating cardiovascular diseases (Yanagisawa et al., 1988).

Applications in Osteoporosis Treatment

  • Hutchinson et al. (2003) identified a compound related to (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid as a potent antagonist of the alpha(v)beta(3) receptor. This research suggested its application in the prevention and treatment of osteoporosis, demonstrating the compound's efficacy in various in vivo models (Hutchinson et al., 2003).

性质

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-7-6-10(9-4-2-1-3-5-9)13-14(11)8-12(16)17/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGVBLNLPUJFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333182
Record name 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid

CAS RN

91973-93-2
Record name 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
S Daoui, C Baydere, T Chelfi, F El Kalai… - Acta Crystallographica …, 2020 - scripts.iucr.org
Two polymorphs of the title compound, C19H16N2O3, were obtained from ethanolic (polymorph I) and methanolic solutions (polymorph II), respectively. Both polymorphs crystallize in …
Number of citations: 6 scripts.iucr.org
HA Allam, AA Kamel, M El-Daly… - Future Medicinal …, 2020 - Future Science
Aim: Hypertension is a major health problem worldwide resulting in high death rates due to its consequences and complications. Therefore, searching for new vasorelaxants is a must to …
Number of citations: 7 www.future-science.com
S Daoui, Ş Direkel, MM Ibrahim, B Tüzün, T Chelfi… - Molecules, 2023 - mdpi.com
In this work, a novel series of pyridazinone derivatives (3–17) were synthesized and characterized by NMR ( 1 H and 13 C), FT-IR spectroscopies, and ESI-MS methods. All synthesized …
Number of citations: 8 www.mdpi.com
SN Khattab, AA Bekhit, A El-Faham… - Chemical and …, 2008 - jstage.jst.go.jp
A series of new pyridazinylacetic acid derivatives were synthesized and have been investigated for their ability to inhibit the activity of the A and B isoforms of monoamine oxidase (MAO)…
Number of citations: 14 www.jstage.jst.go.jp
A Cilibrizzi, L Crocetti, M Paola Giovannoni… - Chirality, 2013 - Wiley Online Library
The synthesis of three racemates and the corresponding non‐chiral analogues of a C5‐methyl pyridazine series is described here, as well as the isolation of pure enantiomers and their …
Number of citations: 14 onlinelibrary.wiley.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。